9'-([1,1'-Biphenyl]-3-yl)-9H,9'H-2,3'-bicarbazole
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Overview
Description
9’-([1,1’-Biphenyl]-3-yl)-9H,9’H-2,3’-bicarbazole is an organic compound that features a unique structure combining biphenyl and carbazole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9’-([1,1’-Biphenyl]-3-yl)-9H,9’H-2,3’-bicarbazole typically involves the coupling of biphenyl and carbazole derivatives. One common method is the Suzuki-Miyaura cross-coupling reaction, which uses palladium catalysts to facilitate the formation of the biphenyl-carbazole bond. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like toluene or dimethylformamide (DMF) under an inert atmosphere .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
9’-([1,1’-Biphenyl]-3-yl)-9H,9’H-2,3’-bicarbazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophilic aromatic substitution reactions can occur, where substituents like halogens or nitro groups are introduced
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Halogenation using chlorine or bromine in the presence of a Lewis acid catalyst
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of biphenyl carboxylic acids, while reduction can yield biphenyl derivatives with reduced aromaticity .
Scientific Research Applications
9’-([1,1’-Biphenyl]-3-yl)-9H,9’H-2,3’-bicarbazole has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including anticancer and antimicrobial properties.
Medicine: Explored for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the production of organic light-emitting diodes (OLEDs) and other electronic devices due to its excellent electronic properties .
Mechanism of Action
The mechanism of action of 9’-([1,1’-Biphenyl]-3-yl)-9H,9’H-2,3’-bicarbazole involves its interaction with specific molecular targets and pathways. In biological systems, it may interact with cellular receptors or enzymes, leading to modulation of signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Biphenyl: An aromatic hydrocarbon with two connected phenyl rings.
Carbazole: An aromatic heterocycle with a nitrogen atom in the ring structure.
4,4’-Bis(9-carbazolyl)-1,1’-biphenyl: A compound with similar structural features but different electronic properties .
Uniqueness
9’-([1,1’-Biphenyl]-3-yl)-9H,9’H-2,3’-bicarbazole is unique due to its combination of biphenyl and carbazole moieties, which imparts distinct electronic and photophysical properties. This makes it particularly valuable in applications such as OLEDs and other electronic devices .
Properties
IUPAC Name |
3-(9H-carbazol-2-yl)-9-(3-phenylphenyl)carbazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H24N2/c1-2-9-24(10-3-1)25-11-8-12-28(21-25)38-35-16-7-5-14-31(35)32-22-26(18-20-36(32)38)27-17-19-30-29-13-4-6-15-33(29)37-34(30)23-27/h1-23,37H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RAFYTMQVEPNKKI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=CC=C2)N3C4=C(C=C(C=C4)C5=CC6=C(C=C5)C7=CC=CC=C7N6)C8=CC=CC=C83 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H24N2 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
484.6 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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